Allyl 1h-imidazole-1-carboxylate

Catalog No.
S3331705
CAS No.
83395-39-5
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl 1h-imidazole-1-carboxylate

CAS Number

83395-39-5

Product Name

Allyl 1h-imidazole-1-carboxylate

IUPAC Name

prop-1-en-2-yl imidazole-1-carboxylate

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c1-6(2)11-7(10)9-4-3-8-5-9/h3-5H,1H2,2H3

InChI Key

NXPBLWUIFYUYRO-UHFFFAOYSA-N

SMILES

C=CCOC(=O)N1C=CN=C1

Canonical SMILES

CC(=C)OC(=O)N1C=CN=C1

Allyl 1H-imidazole-1-carboxylate is an organic compound characterized by the presence of an allyl group attached to an imidazole ring that also contains a carboxylate functional group. Its molecular formula is C6H8N2O2C_6H_8N_2O_2 and it has a molecular weight of approximately 140.14 g/mol. The structure features a five-membered aromatic ring (imidazole) which is crucial for its reactivity and biological properties. This compound is recognized for its role as an acylating agent in various organic synthesis reactions, particularly in the formation of carbonates and esters.

Acylating Agent

AIC functions as a valuable acylating agent, introducing the carboxyallyl group (-CH2-CH=CH-COO-) to various nucleophilic centers, including:

  • Nitrogen: AIC reacts with primary and secondary amines to form amides. This reaction proves beneficial in the synthesis of diverse nitrogen-containing compounds like pharmaceuticals and functional materials [].
  • Oxygen: AIC can acylate enolates, generating allyl enol carbonates. These play a crucial role in Claisen condensations, a fundamental carbon-carbon bond formation reaction in organic synthesis [].
  • Carbon: AIC reacts with certain carbon nucleophiles, enabling the formation of allyl esters, which serve as versatile synthetic intermediates in organic chemistry [].

Selective Acylation

A key advantage of AIC lies in its selective acylation ability. Under specific reaction conditions, AIC can selectively acylate primary alcohols over secondary alcohols present in a mixture. This chemoselectivity makes it a valuable tool for researchers working on complex molecules containing multiple functional groups [].

  • O-Acylation Reactions: It is primarily known for its use in O-acylation reactions of ketone enolates, where it acts as an electrophile. The reaction can be mediated by Lewis acids such as boron trifluoride, enhancing the yield and regioselectivity of the products formed, which often include allyl enol carbonates .
  • Synthesis of Carbonates and Esters: The compound can also be utilized in synthesizing various carbonates and allyl esters, demonstrating its versatility in organic synthesis .

The synthesis of allyl 1H-imidazole-1-carboxylate can be achieved through several methods:

  • From Allylic Alcohols: A common method involves the reaction of allylic alcohols with 1,1'-carbonyldiimidazole in a co-solvent like tetrahydrofuran and dichloromethane at low temperatures. This process typically yields high purity products through simple isolation techniques such as silica gel column chromatography .
  • Using Lewis Acid Catalysis: The reactivity of allyl 1H-imidazole-1-carboxylate can be enhanced by using Lewis acids, which facilitate the acylation process by stabilizing the transition state during reactions with ketone enolates .

Allyl 1H-imidazole-1-carboxylate has several applications in organic chemistry:

  • Organic Synthesis: It is widely employed in synthetic methodologies to create complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound's ability to form stable esters makes it useful in developing polymeric materials and coatings.

Studies on the interactions of allyl 1H-imidazole-1-carboxylate with other chemical species reveal its potential as a reactive intermediate. Its ability to form complexes with Lewis acids enhances its electrophilic character, making it suitable for various acylation reactions. Further research into its interactions could unveil new catalytic applications or lead to the development of novel synthetic pathways.

Allyl 1H-imidazole-1-carboxylate shares structural similarities with several other imidazole derivatives. Here are some comparable compounds:

Compound NameSimilarity IndexKey Features
1-Allyl-1H-imidazole0.80Basic imidazole structure without carboxylate
2-(1H-Imidazol-1-yl)ethanamine0.85Contains amine functionality
2-(1H-Imidazol-1-yl)-N-methylethanamine0.83N-methyl substitution on ethylene group
3-Ethyl-1-methyl-1H-imidazol-3-ium chloride0.83Quaternized imidazole derivative

Uniqueness: Allyl 1H-imidazole-1-carboxylate is unique due to its carboxylate group, which enhances its reactivity compared to simpler imidazole derivatives. Its specific application in O-acylation reactions sets it apart from other compounds that may not exhibit similar electrophilic properties.

Evolution of Heller-Sarpong Reagent Terminology in Modern Organic Synthesis

The systematic name allyl 1H-imidazole-1-carboxylate (CAS 83395-39-5) derives from its structural components: an imidazole ring substituted at the N1 position by a carboxyallyl group. Early literature referred to it descriptively as "allyl imidazolecarbamate" or "Imidazole-1-carboxylic acid allyl ester". The transition to the eponymous Heller-Sarpong reagent occurred in the 2010s, honoring researchers who systematized its application in carbamate-forming reactions. This terminological shift paralleled its adoption in high-profile synthetic campaigns, particularly for protecting-group chemistry in alkaloid and polyketide syntheses.

The reagent's nomenclature reflects its dual reactivity profile:

  • Imidazole moiety: Serves as a leaving group during nucleophilic substitution
  • Allyl carbonate: Provides electrophilic activation for O-, N-, or C-acylation

Contemporary usage favors the Heller-Sarpong designation in methodological studies, while the systematic name persists in safety documentation and commercial catalogs.

Chronological Advancements in Carboxyallyl Group Transfer Methodologies

The development of allyl 1H-imidazole-1-carboxylate as a synthetic tool unfolded through three distinct phases:

Phase 1: Early Applications in Enolate Acylation (2000s)
Initial studies exploited the reagent's ability to acylate ketone enolates under Lewis acid mediation. A landmark 2007 protocol demonstrated:

Reaction ComponentRoleOptimal Conditions
Allyl imidazolecarbamateAcylating agent1.1 equiv
Boron trifluoride etherateLewis acid catalyst2.0 equiv
Ketone substrateEnolate precursorLDA/THF, -78°C → RT

This method enabled O-acylation of cyclic and acyclic ketones with 68-92% yields, overcoming previous limitations in enolate stability.

Phase 2: Expansion to Nitrogen Nucleophiles (2010s)
Microwave-assisted methodologies (2010) broadened the reagent's scope to include:

  • Primary/secondary amine acylation
  • Tandem protection-activation sequences in peptide mimetics
    Key innovation involved BF3·OEt2-mediated activation, permitting chemoselective N-acylation even in presence of competing hydroxyl groups.

Phase 3: Contemporary Applications in Prodrug Design (2020s)
Recent work (2024) harnessed the Heller-Sarpong reagent for:

  • Chemoselective N-protection of hydroxytryptamines
  • Synthesis of acyloxymethyl (ACOM) prodrug derivativesCritical advantage: Mild deprotection conditions (pH 7.4, 37°C) preserve acid-sensitive substrates.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Exact Mass

152.058577502 g/mol

Monoisotopic Mass

152.058577502 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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